β-淀粉样蛋白 (1-11)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

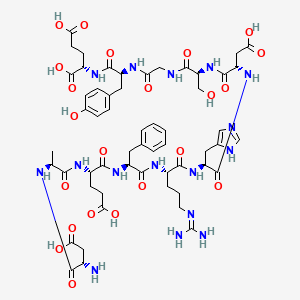

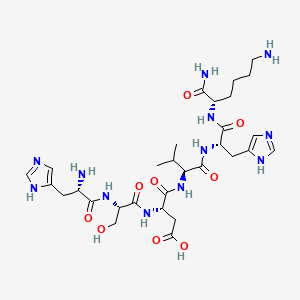

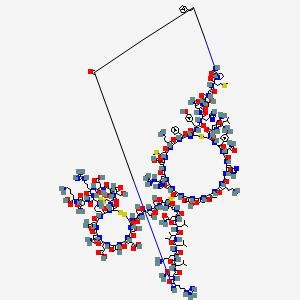

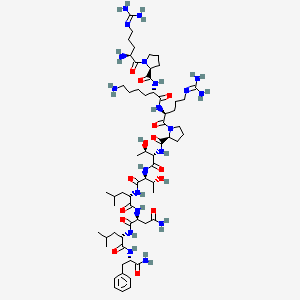

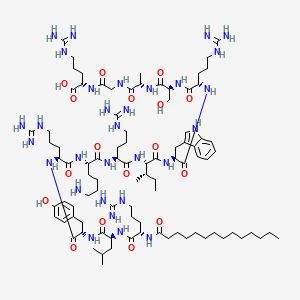

Beta-Amyloid (1-11), also known as Aβ or Abeta, is a peptide fragment derived from the Amyloid Precursor Protein (APP). It is a peptide with the sequence H-{Asp}{Ala}{Glu}{Phe}{Arg}{His}{Asp}{Ser}{Gly}{Tyr}{Glu}-OH . This peptide is a major component of the amyloid plaques found in the brains of Alzheimer’s disease patients .

Synthesis Analysis

The synthesis of beta-Amyloid (1-11) involves the proteolytic cleavage of the Amyloid Precursor Protein (APP) by secretases . The process of Aβ aggregation has been extensively studied using synthetic Aβ peptides . The amyloidogenic Aβ 42 peptide was efficiently prepared using a double linker system, which improved solubility and chromatographic peak resolution .Molecular Structure Analysis

The molecular structure of beta-Amyloid (1-11) is complex and is still being studied. The Aβ structure at the atomic level has been analyzed, providing a new perspective to comprehend the role of Aβ in Alzheimer’s disease .Chemical Reactions Analysis

The chemical reactions involving beta-Amyloid (1-11) mainly concern its aggregation process. The peptide is highly prone to oligomerization and aggregation, forming the basis for the creation of amyloid plaques .Physical And Chemical Properties Analysis

The physical and chemical properties of beta-Amyloid (1-11) are closely related to its propensity for aggregation. Electrochemical analysis of Aβ is based on the registration of the oxidation signal of electroactive amino acid residues of the peptide on an electrode surface. The Aβ oxidation signal disappears when the peptide is included in the aggregate .科学研究应用

β-淀粉样蛋白 (Aβ) 是阿尔茨海默病发病机制中的核心分子。淀粉样级联假说表明,Aβ 的增加产生会导致一系列事件引发神经变性和痴呆,使其成为治疗干预的主要目标 (Verdile 等人,2004 年)。

据推测,淀粉样前体蛋白 (APP) 的加工改变导致大量 Aβ 沉积,是阿尔茨海默病中的一个关键致病事件。这一点已通过蛋白质结构分析得到证实 (Esch 等人,1990 年)。

淀粉样 β 蛋白基因与阿尔茨海默病基因座有遗传联系,表明其在该疾病发展中的关键作用。在唐氏综合征等某些情况下该基因的过度表达与 AD 风险增加有关 (Tanzi 等人,1987 年)。

阻止 Aβ 的 β-折叠构象的肽可以抑制淀粉样蛋白的形成并分解预先形成的原纤维,表明阿尔茨海默病的潜在治疗方法 (Soto 等人,1996 年)。

Aβ 淀粉样肽的变体,例如 Aβ-(1-40) 和 Aβ-(1-42),在阿尔茨海默病和正常衰老中具有不同的丰度,表明它们在该疾病的病理学中具有特定的作用 (Näslund 等人,1994 年)。

Aβ 聚集和神经毒性可归因于肽的自由基生成,这会导致阿尔茨海默病中观察到的氧化应激 (Hensley 等人,1994 年)。

最近的证据对 Aβ 在阿尔茨海默病中的主要作用提出了质疑,表明需要重新评估淀粉样级联假说并考虑替代治疗方法 (Ricciarelli & Fedele,2017 年)。

作用机制

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61)/t27-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNCCPVJIGFHDN-BVISTOLDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H76N16O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747894 |

Source

|

| Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1325.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190436-05-6 |

Source

|

| Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)